molecular formula C22H16Cl2N2OS2 B2711867 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide CAS No. 307510-75-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide

Cat. No.: B2711867
CAS No.: 307510-75-4
M. Wt: 459.4
InChI Key: AGAAQGJLCDRRBI-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide is a complex organic compound that features a benzothiazole moiety and a benzothiophene ring.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative and the biomolecule it interacts with.

Cellular Effects

Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound.

  • Step 1: Synthesis of Benzothiazole Intermediate

      Reagents: 2-aminothiophenol and carbon disulfide.

      Conditions: Reflux in ethanol with potassium hydroxide as a base.

      Reaction: Formation of benzothiazole through cyclization.

  • Step 2: Synthesis of Benzothiophene Intermediate

      Reagents: 2-bromo-1,3-butadiene and sulfur.

      Conditions: Heating under inert atmosphere.

      Reaction: Formation of benzothiophene via a Diels-Alder reaction.

  • Step 3: Coupling Reaction

      Reagents: Benzothiazole intermediate, benzothiophene intermediate, and 2,4-dichlorobenzoyl chloride.

      Conditions: Use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

      Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

    Substitution: Electrophilic aromatic substitution reactions are possible on the benzothiazole and benzothiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular enzymes and receptors. In antibacterial applications, it inhibits key bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets specific proteins involved in cell proliferation and apoptosis, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

    Benzothiazole Derivatives: Known for their antibacterial and anticancer properties.

    Benzothiophene Derivatives: Studied for their anti-inflammatory and anticancer activities.

Uniqueness: N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide is unique due to the combination of benzothiazole and benzothiophene moieties, which may confer enhanced biological activity compared to compounds containing only one of these structures .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-13(15(24)11-12)20(27)26-22-19(14-5-1-3-7-17(14)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAAQGJLCDRRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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